![molecular formula C54H92O23 B14792027 2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14792027.png)

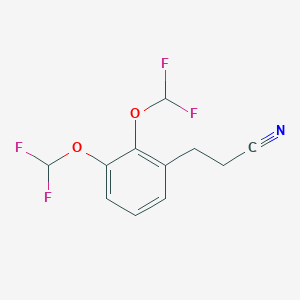

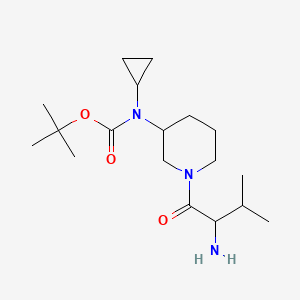

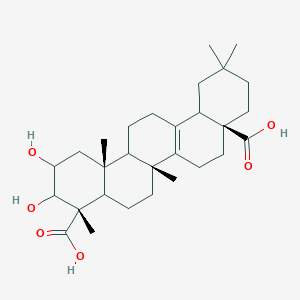

2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: Ginsenoside Rb1 can be synthesized through various methods, including biotransformation and chemical synthesis. One notable method involves the use of the fungus Irpex lacteus, which transforms ginsenoside Rb1 into other rare ginsenosides through deglycosylation and hydroxylation reactions . Another method involves the hydrothermal synthesis of ginsenoside Rb1 carbon quantum dots using ethylenediamine .

Industrial Production Methods: Industrial production of ginsenoside Rb1 often involves extraction from ginseng roots using solvents like ethanol. The extracted compound is then purified through techniques such as high-performance liquid chromatography (HPLC) . Advances in metabolic engineering and biosynthesis have also enabled the production of ginsenoside Rb1 through microbial fermentation .

Análisis De Reacciones Químicas

Types of Reactions: Ginsenoside Rb1 undergoes various chemical reactions, including:

Oxidation: Ginsenoside Rb1 can be oxidized to form different derivatives.

Reduction: Reduction reactions can modify the glycosidic bonds in ginsenoside Rb1.

Substitution: Substitution reactions can introduce new functional groups into the ginsenoside structure.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride are used.

Substitution: Various catalysts and solvents are employed depending on the desired substitution.

Major Products: The major products formed from these reactions include various rare ginsenosides such as ginsenoside Rd and compound K .

Aplicaciones Científicas De Investigación

Ginsenoside Rb1 has a wide range of applications in scientific research:

Chemistry: It is used as a precursor for synthesizing other ginsenosides and studying their chemical properties.

Biology: Ginsenoside Rb1 is studied for its effects on cellular processes, including apoptosis and autophagy.

Medicine: It has potential therapeutic applications in treating neurological disorders, cardiovascular diseases, and diabetes

Industry: Ginsenoside Rb1 is used in the development of nutraceuticals and functional foods.

Mecanismo De Acción

Ginsenoside Rb1 exerts its effects through multiple molecular targets and pathways:

Neuroprotection: It inhibits the overproduction of nitric oxide synthase, reducing neurotoxicity.

Anti-inflammatory: It modulates the NF-κB signaling pathway to reduce inflammation.

Anti-diabetic: It regulates glycolipid metabolism and improves insulin sensitivity.

Comparación Con Compuestos Similares

Ginsenoside Rb1 is compared with other ginsenosides such as ginsenoside Rg1, Rg3, and compound K:

Ginsenoside Rg1: Known for its neuroprotective and anti-aging effects.

Ginsenoside Rg3: Exhibits strong anti-cancer properties.

Compound K: Has potent anti-inflammatory and immune-modulating capabilities.

Ginsenoside Rb1 stands out due to its broad spectrum of pharmacological activities and its abundance in ginseng .

Propiedades

Fórmula molecular |

C54H92O23 |

|---|---|

Peso molecular |

1109.3 g/mol |

Nombre IUPAC |

2-[[6-[(2S)-2-[(8R,10R,14R)-3-[4,5-dihydroxy-6-(hydroxymethyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-2-yl]oxy-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]-6-methylhept-5-en-2-yl]oxy-3,4,5-trihydroxyoxan-2-yl]methoxy]-6-(hydroxymethyl)oxane-3,4,5-triol |

InChI |

InChI=1S/C54H92O23/c1-23(2)10-9-14-54(8,77-48-44(69)40(65)37(62)29(74-48)22-70-46-42(67)38(63)34(59)26(19-55)71-46)24-11-16-53(7)33(24)25(58)18-31-51(5)15-13-32(50(3,4)30(51)12-17-52(31,53)6)75-49-45(41(66)36(61)28(21-57)73-49)76-47-43(68)39(64)35(60)27(20-56)72-47/h10,24-49,55-69H,9,11-22H2,1-8H3/t24?,25?,26?,27?,28?,29?,30?,31?,32?,33?,34?,35?,36?,37?,38?,39?,40?,41?,42?,43?,44?,45?,46?,47?,48?,49?,51-,52+,53+,54-/m0/s1 |

Clave InChI |

GZYPWOGIYAIIPV-APZIJOAJSA-N |

SMILES isomérico |

CC(=CCC[C@@](C)(C1CC[C@@]2(C1C(CC3[C@]2(CCC4[C@@]3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

SMILES canónico |

CC(=CCCC(C)(C1CCC2(C1C(CC3C2(CCC4C3(CCC(C4(C)C)OC5C(C(C(C(O5)CO)O)O)OC6C(C(C(C(O6)CO)O)O)O)C)C)O)C)OC7C(C(C(C(O7)COC8C(C(C(C(O8)CO)O)O)O)O)O)O)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(R)-1-[4-(morpholin-4-yl)phenyl]ethanol](/img/structure/B14791949.png)

![Sulfonium, [3-[[5-[5-[[[4-[bis(2-chloroethyl)amino]phenyl]amino]carbonyl]-1H-benzimidazol-2-yl]-1-methyl-1H-pyrrol-3-yl]amino]-3-oxopropyl]dimethyl-](/img/structure/B14791951.png)

![(4-{5-[({4-[2-(Benzyloxy)ethyl]-1,3-Thiazol-2-Yl}carbamoyl)amino]-3-Tert-Butyl-1h-Pyrazol-1-Yl}phenyl)acetic Acid](/img/structure/B14791955.png)

![6-[(3aS,7aR)-4-[2-[5-(2-aminoethoxy)-2-methylidenecyclohexylidene]ethylidene]-3a,7a-dimethyl-1,2,3,5,6,7-hexahydroinden-1-yl]-2-methylheptan-2-ol](/img/structure/B14791959.png)

![(R)-N-[1-(3-chloroisoquinolin-6-yl)-2,2,2-trifluoroethyl]-2-methylpropane-2-sulfinamide](/img/structure/B14791961.png)

![(3S,4RS)-3-[(N-Benzyloxycarbonyl)-L-alaninyl]amino-5-(2',3',5',6'-tetrafluorophenoxy)-4-hydroxypentanoic acid tert-butyl ester](/img/structure/B14791991.png)

![(6R,24S)-6'-ethyl-24-hydroxy-21-hydroxyimino-5',11,13,22-tetramethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one;(6R,24S)-24-hydroxy-21-hydroxyimino-5',6',11,13,22-pentamethylspiro[3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene-6,2'-oxane]-2-one](/img/structure/B14792010.png)